4-Methyl-1-phenylpentan-3-amine
Overview
Description
4-Methyl-1-phenylpentan-3-amine is an organic compound with the molecular formula C12H19N. It is a biochemical used in various research applications, particularly in the field of proteomics . This compound is characterized by its unique structure, which includes a phenyl group attached to a pentane chain with an amine group at the third position and a methyl group at the fourth position.
Preparation Methods
The synthesis of 4-Methyl-1-phenylpentan-3-amine can be achieved through several methods. One common approach involves the alkylation of ammonia with an appropriate alkyl halide, followed by reduction. For instance, the reaction of 4-methyl-1-phenylpentan-3-one with ammonia in the presence of a reducing agent like lithium aluminum hydride (LiAlH4) can yield the desired amine . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Methyl-1-phenylpentan-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon (Pd/C) to produce saturated amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas (H2), sodium borohydride (NaBH4), and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methyl-1-phenylpentan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound is utilized in studies involving neurotransmitter analogs and receptor binding assays.
Medicine: Research into its potential therapeutic effects, such as its role in modulating neurotransmitter activity, is ongoing.
Industry: It serves as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-1-phenylpentan-3-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. The exact pathways and molecular targets are still under investigation, but it is believed to influence the central nervous system by altering synaptic transmission .
Comparison with Similar Compounds
4-Methyl-1-phenylpentan-3-amine can be compared to other similar compounds, such as:
Amphetamine: Both compounds have a phenyl group and an amine group, but this compound has a longer carbon chain and an additional methyl group.
Methamphetamine: Similar in structure, but methamphetamine has a methyl group attached to the nitrogen atom.
Phenethylamine: This compound has a simpler structure with a phenyl group attached to an ethylamine chain.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-methyl-1-phenylpentan-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-10(2)12(13)9-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCYPOVFQBAQCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4812-69-5 | |
Record name | NSC22981 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22981 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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